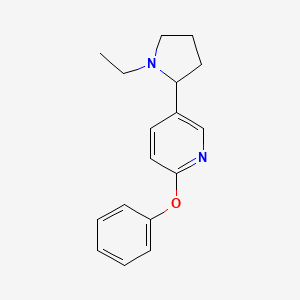

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a heterocyclic compound that features a pyrrolidine ring and a phenoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine typically involves the reaction of 2-chloropyridine with 2-phenoxyethylamine under basic conditions to form the intermediate 2-phenoxypyridine. This intermediate is then reacted with 1-ethylpyrrolidine in the presence of a suitable catalyst to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification methods such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon to yield reduced derivatives.

Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Hydrogen gas, palladium on carbon.

Nucleophiles: Amines, thiols

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine compounds .

Scientific Research Applications

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds .

Mechanism of Action

The mechanism of action of 5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Pyrrolidine derivatives: Such as pyrrolidine-2-one and pyrrolidine-2,5-diones.

Phenoxypyridine derivatives: Such as 2-phenoxypyridine and its substituted analogs

Uniqueness

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is unique due to its specific combination of a pyrrolidine ring and a phenoxypyridine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Biological Activity

5-(1-Ethylpyrrolidin-2-yl)-2-phenoxypyridine is a synthetic organic compound characterized by its unique molecular structure, which includes a pyridine ring, a phenoxy group, and a pyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological properties. The molecular formula is C16H20N2O, indicating a complex arrangement that may influence its biological activity.

Chemical Structure

The structural configuration of this compound is pivotal in determining its biological interactions. The ethyl substitution on the pyrrolidine ring enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets.

Biological Activity Overview

Research into the biological activity of this compound has indicated several pharmacological effects, including:

- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction.

- Neuroprotective Effects : The compound may also show promise in neuroprotection, possibly by modulating neurotransmitter systems or exhibiting antioxidant properties.

- Antinociceptive Properties : There is evidence to suggest that it may have pain-relieving effects, making it a candidate for further investigation in pain management therapies.

Pharmacological Studies

A series of studies have been conducted to evaluate the pharmacological properties of this compound:

- Cytotoxicity Assays : In vitro studies demonstrated that the compound exhibited significant cytotoxicity against human cancer cell lines such as HCT116 (colon carcinoma) with a GI50 value of approximately 2.30 μM .

- Mechanism of Action : Investigations into the mechanism of action revealed that the compound may inhibit key signaling pathways involved in cell proliferation and survival, particularly through interactions with G-protein-coupled receptors (GPCRs) and other molecular targets .

- Neuroprotective Mechanisms : Further research indicated that this compound could inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes implicated in neurodegenerative diseases like Alzheimer's .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds to highlight its unique properties:

| Compound Name | Structural Features | Notable Activities |

|---|---|---|

| 1-(1-Ethylpyrrolidin-2-yl)-2-methylpyridine | Methyl substitution on pyridine | Potential antidepressant |

| 4-(1-Piperidin-4-yl)-2-phenyloxypyrimidine | Piperidine instead of pyrrolidine | Antinociceptive properties |

| 3-(1-Methylpyrrolidin-2-yl)-4-fluorophenol | Fluorinated phenol group | Neuroprotective effects |

The unique combination of functional groups in this compound contributes to its enhanced binding affinity and biological activity compared to these structurally similar compounds.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Cancer Therapy : A study demonstrated that derivatives of this compound showed improved cytotoxicity in hypopharyngeal tumor cell models compared to standard treatments like bleomycin .

- Alzheimer's Disease : Research highlighted its potential as a dual inhibitor for AChE and BuChE, suggesting applications in neurodegenerative disease treatment .

- Pain Management : Studies indicated that the compound could modulate pain pathways effectively, showing promise as an analgesic agent .

Properties

Molecular Formula |

C17H20N2O |

|---|---|

Molecular Weight |

268.35 g/mol |

IUPAC Name |

5-(1-ethylpyrrolidin-2-yl)-2-phenoxypyridine |

InChI |

InChI=1S/C17H20N2O/c1-2-19-12-6-9-16(19)14-10-11-17(18-13-14)20-15-7-4-3-5-8-15/h3-5,7-8,10-11,13,16H,2,6,9,12H2,1H3 |

InChI Key |

BGIYLXANXIZRRZ-UHFFFAOYSA-N |

Canonical SMILES |

CCN1CCCC1C2=CN=C(C=C2)OC3=CC=CC=C3 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.